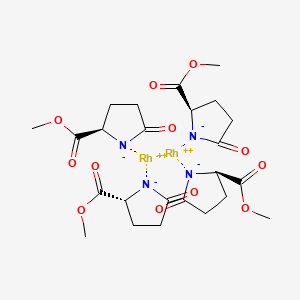
methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) is a complex compound that combines an organic molecule with a metal ion The organic part, methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate, is a derivative of pyrrolidine, a five-membered nitrogen-containing ring The rhodium(2+) ion is a transition metal ion known for its catalytic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbonyl carbon of the methyl chloroformate, leading to the formation of the ester linkage.
For the incorporation of the rhodium(2+) ion, the organic ligand is typically reacted with a rhodium salt, such as rhodium(III) chloride, in the presence of a reducing agent. The reduction of rhodium(III) to rhodium(II) can be achieved using various reducing agents, including hydrogen gas or sodium borohydride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The rhodium(2+) ion can be oxidized to rhodium(3+) under suitable conditions.
Reduction: The compound can be reduced back to its original state if oxidized.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the rhodium(2+) ion would yield rhodium(3+) complexes, while nucleophilic substitution of the ester group could produce various amides or alcohol derivatives.
Applications De Recherche Scientifique
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of cancer treatment, where rhodium complexes have shown promise as anticancer agents.
Industry: The compound’s catalytic properties are utilized in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) exerts its effects involves the coordination of the rhodium ion with various substrates. The rhodium ion can facilitate the activation of molecular hydrogen, enabling hydrogenation reactions. In biological systems, the compound may interact with proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;platinum(2+): Similar in structure but with a platinum ion instead of rhodium. Platinum complexes are well-known for their use in chemotherapy.
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;palladium(2+): Contains palladium, another transition metal with catalytic properties.
Uniqueness
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) is unique due to the specific catalytic properties of rhodium, which can facilitate a range of chemical transformations with high efficiency and selectivity
Propriétés
Formule moléculaire |
C24H32N4O12Rh2 |
|---|---|
Poids moléculaire |
774.3 g/mol |
Nom IUPAC |
methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4/t4*4-;;/m1111../s1 |
Clé InChI |
BJHLPXCDLYHGIN-WTODAKLXSA-J |
SMILES isomérique |
COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
SMILES canonique |
COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)
![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)
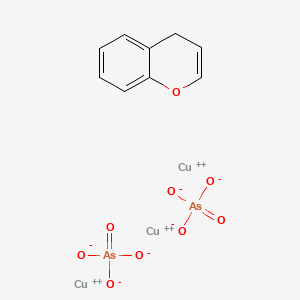
![(5E)-1-(3,5-dimethylphenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822821.png)

![(2R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B13822831.png)
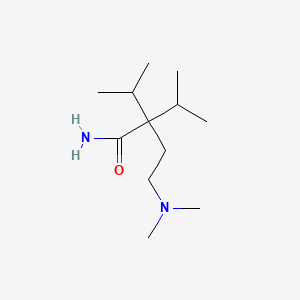
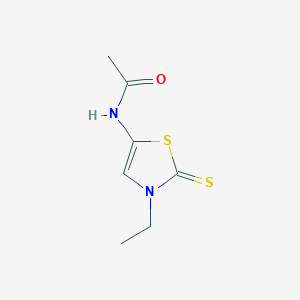

![N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine](/img/structure/B13822842.png)
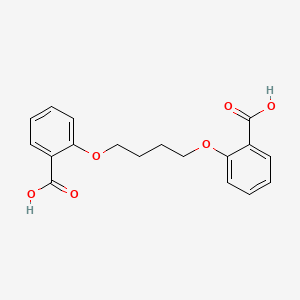
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)


